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Compound of Interest

Compound Name: 11-Oxomogroside V

Cat. No.: B15569340

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic data interpretation of 11-
Oxomogroside V, a sweet-tasting cucurbitane glycoside isolated from the monk fruit (Siraitia
grosvenorii). The information presented here is intended to assist in the structural elucidation
and quality control of this compound, which is of significant interest in the food and
pharmaceutical industries as a natural, non-caloric sweetener.

Spectroscopic Data Summary

The structural confirmation of 11-Oxomogroside V relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). The data presented in the following tables are crucial for the
unambiguous identification of the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key
technique for determining the molecular formula of 11-Oxomogroside V.
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Parameter Value Reference
Molecular Formula CeoH100029 [1112]
Molecular Weight 1285.42 g/mol [1][2]
lonization Mode ESI

Adduct lon (Negative Mode) [M-H]~

Adduct lon (Positive Mode) [M+Na]*

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR data provide detailed information about the carbon-hydrogen framework
of the molecule, including the aglycone and the attached sugar moieties. The data below was
reported for samples dissolved in pyridine-ds/D20 (10:1).[3]

Table 1: *H NMR (500 MHz, Pyridine-ds/D20) and 3C NMR (125 MHz, Pyridine-ds/D20) Data

for 11-Oxomogroside V
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Position 13C (6 ppm) H (6 ppm, J in Hz)

Aglycone

1 39.8 1.55, m; 1.65 m

2 26.5 1.89, m; 2.10, m

3 88.9 3.45,dd,J=115,45

4 39.5 -

5 52.8 1.15,d,J=11.0

6 28.7 2.25, m; 2.35; m

7 76.8 4.10,t,J=8.0

8 51.2 1.80, m

9 50.1 2.45,d,J=12.0

10 375 -

11 2121 -

12 49.8 2.85,d,J=125;3.15,d,J=
12.5

13 48.2 2.05, m

14 49.5 -

15 32.8 1.45, m; 1.60, m

16 28.3 1.95, m; 2.15, m

17 45.3 1.75, m

18 16.2 0.95, s

19 19.8 1.10, s

20 36.1 1.65 m

21 18.5 1.05,d,J=6.5

22 355 1.50, m; 1.70, m
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23 29.1 1.85, m; 2.00, m
24 75.5 3.85,1,J=75
25 71.2 -

26 29.8 1.30, s

27 295 1.35,s

28 28.1 1.20, s

29 28.4 1.25,s

30 25.8 1.18,s

Glc | (at C-3)

1 105.1 485,d,J=75
2' 75.2 4.15,t,1=8.0
3 78.5 4.30,t,J=85
4 71.8 4.25,1,J=9.0
5' 78.1 3.95 m

6' 62.9 4.35, m; 4.45, m
Glc Il (at C-3)

1" 104.8 5.15,d,J=75
2" 76.9 4.20,t,J=8.0
3" 78.2 4.32,t,J=85
4" 71.5 4.28,t,J=9.0
5" 77.9 3.90, m

6" 69.5 4.40, m; 4.50, m
Glc Il (at C-24)

I 104.5 495,d,J=75
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2" 83.1 4.05,t,J=8.0
3" 78.8 438,t,J=85
4" 71.2 4.30,t,J=9.0
5™ 77.5 3.80, m

6" 62.5 4.25, m; 4.35, m

Glc IV (at C-24)

i 105.5 5.25,d,J=75
2™ 75.8 4.10,t,J=8.0
3™ 78.0 4.25,t,J=85
4™ 71.0 4.20,t,J=9.0
5™ 77.8 3.85m

6" 69.8 4.30, m; 4.45, m

Glc V (at C-24)

R 106.2 5.40,d,J=75
2™ 76.2 4.18,t,J=8.0
3™ 78.4 4.35,1,3J=85
4" 71.4 4.22,t,3J=9.0
5™ 78.3 3.92, m

6" 62.8 4.38, m; 448, m

Note: NMR data can show slight variations depending on the solvent, concentration, and
instrument used.

Infrared (IR) Spectroscopy Data

While a specific full-range IR spectrum for 11-Oxomogroside V is not readily available in the
public domain, the characteristic absorption bands can be predicted based on its functional
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groups and data from similar cucurbitane-type triterpenoids.

Table 2: Characteristic IR Absorption Bands for 11-Oxomogroside V

Wavenumber Functional Vibrational Expected
] Reference

(cm™?) Group Mode Intensity
O-H (hydroxyl

~3400 groups of sugars  Stretching Strong, Broad [415]16]
and aglycone)

~2930 C-H (alkane) Stretching Strong [41[5]
C=0 (ketone at )

~1710 Stretching Strong [41[5]
C-11)

~1640 C=C (olefinic) Stretching Medium [41[5]

C-0O (glycosidic
~1070 linkages and Stretching Strong
hydroxyls)

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data for
11-Oxomogroside V.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain high-resolution *H and *3C NMR spectra, along with 2D NMR data (COSY,
HSQC, HMBC) for the structural elucidation of 11-Oxomogroside V.

Materials:
» 11-Oxomogroside V sample (5-10 mg for *H, 20-50 mg for 3C)
o Deuterated pyridine (Pyridine-ds)

o Deuterium oxide (D20)
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e NMR tubes (5 mm)

e Pipettes and vials

* NMR spectrometer (e.g., 500 MHz or higher)
Procedure:

e Sample Preparation:

(¢]

Accurately weigh the 11-Oxomogroside V sample.

Dissolve the sample in a 10:1 mixture of pyridine-ds and D20 (e.g., 500 uL pyridine-ds and
50 pL D20).

[¢]

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

[¢]

[e]

Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:

o

Insert the sample into the NMR spectrometer.

[¢]

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for the *H and 3C frequencies.
» Data Acquisition:

o 'H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

o 13C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the
lower natural abundance of 13C.
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o 2D NMR:
= COSY (Correlation Spectroscopy): To identify proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded

protons and carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different

structural fragments.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and molecular formula of 11-Oxomogroside V and

to study its fragmentation pattern.

Materials:

11-Oxomogroside V sample

HPLC-grade methanol or acetonitrile

HPLC-grade water

Formic acid (optional, for enhancing ionization)

High-resolution mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:
e Sample Preparation:

o Prepare a dilute solution of 11-Oxomogroside V (e.g., 1-10 ug/mL) in a suitable solvent
system, such as 50:50 methanol:water or acetonitrile:water.

o A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote

protonation in positive ion mode.

e Instrument Setup:
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o Calibrate the mass spectrometer using a suitable standard to ensure high mass accuracy.

o Set the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying
gas temperature, to optimal values for the analyte.

o Data Acquisition:

o Full Scan MS: Acquire data in both positive and negative ion modes over a relevant mass
range (e.g., m/z 100-2000).

o Tandem MS (MS/MS): Select the precursor ion corresponding to 11-Oxomogroside V
(e.g., [M-H]~ or [M+Na]*) and subject it to collision-induced dissociation (CID) to obtain a
fragmentation spectrum. This data is valuable for structural confirmation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 11-Oxomogroside V.

Materials:

11-Oxomogroside V sample (solid)

Potassium bromide (KBr, IR grade)

Mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of 11-Oxomogroside V (1-2 mg) with approximately
100-200 mg of dry KBr powder in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
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o Data Acquisition:

o

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm™1.

o

[e]

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Data Interpretation Workflow

The structural elucidation of 11-Oxomogroside V from its spectroscopic data follows a logical

workflow.

Nuclear Magnetic Resonance (NMR)

:

Elucidate C-H Framework
(*H, 3C NMR)

:

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Est?gléngCamggt;vny

l i i

Determine Molecular Formula Identify Functional Groups Determine Stereochemistry
(C60H100029) (-OH, C=0, C=C, C-0) (NOESY/ROESY)

Propose Structure of
11-Oxomogroside V

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 11-Oxomogroside V.
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This diagram illustrates the process of integrating data from MS, IR, and various NMR
experiments to determine the complete chemical structure of 11-Oxomogroside V.

Signaling Pathways and Logical Relationships

The interpretation of 2D NMR data, particularly HMBC, is crucial for establishing the
connectivity between the aglycone and the sugar moieties, as well as the linkages between the
sugar units themselves.
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Caption: Key HMBC correlations for establishing glycosidic linkages.
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This diagram visualizes the key long-range correlations observed in the HMBC spectrum,
which are essential for confirming the attachment points and branching of the five glucose units
on the mogrol aglycone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation for 11-Oxomogroside
V: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569340#spectroscopic-data-interpretation-for-11-
oxomogroside-v-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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